Euphosalicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

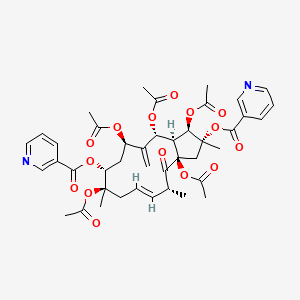

Euphosalicin is a member of pyridines, an acetate ester, a macrocycle and a carbobicyclic compound. It has a role as a plant metabolite.

Aplicaciones Científicas De Investigación

Biological Activities

2.1 Anticancer Properties

Euphosalicin exhibits notable anticancer effects, particularly in reversing drug resistance in cancer cells. Studies have demonstrated that it can inhibit the function of P-glycoprotein, a key player in MDR, thereby enhancing the efficacy of conventional chemotherapy drugs. In mouse lymphoma cells, this compound's effectiveness in reversing MDR was found to be significantly higher than that of verapamil, a known MDR modulator .

2.2 Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Drug Efflux : By blocking P-glycoprotein activity, this compound prevents the expulsion of chemotherapeutic agents from cancer cells, leading to increased intracellular drug concentrations.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by modulating various apoptotic pathways, including upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Synthesis and Derivatives

The total synthesis of this compound has been a focus of research due to its limited availability from natural sources. Various synthetic routes have been explored to facilitate the production of this compound and its derivatives, which may enhance its biological properties or reduce toxicity .

Table 1: Summary of Synthetic Approaches to this compound

| Synthetic Method | Key Features |

|---|---|

| Asymmetric Dihydroxylation | Utilizes chiral catalysts to introduce stereocenters |

| Ring-Closing Metathesis | Forms bicyclic structures essential for biological activity |

| Enyne Metathesis | Enables construction of complex carbon frameworks |

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

4.1 Multidrug Resistance Reversal

A study demonstrated that this compound significantly inhibited the efflux function of P-glycoprotein in mouse lymphoma cells, resulting in enhanced sensitivity to doxorubicin and other chemotherapeutics . This finding underscores its potential as an adjunct therapy in cancer treatment protocols.

4.2 Cytotoxicity Against Specific Cancer Types

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Análisis De Reacciones Químicas

Chemical Reactions of Euphosalicin

This compound undergoes a variety of chemical reactions that are crucial for its synthesis and potential modifications. The following sections detail significant synthetic pathways, key reactions, and findings from recent research.

Key Findings from Research

Recent studies have provided insights into the synthesis and reactivity of this compound:

-

A study published in Synlett described the successful synthesis of the C6–C14 fragment of this compound, emphasizing the importance of the Ireland-Claisen rearrangement and Shibasaki aldol reaction as key steps in forming this intermediate .

-

Another research article outlined different approaches targeting key intermediates for this compound synthesis, including asymmetric dihydroxylations and ring-closing enyne metatheses. These strategies culminated in the preparation of unique isomers that are critical for understanding this compound's structure and function .

Reaction Mechanisms

The mechanisms underlying these reactions provide a deeper understanding of how this compound can be synthesized or modified:

-

Ireland-Claisen Rearrangement : In this reaction, an allylic alcohol undergoes a migration to form a more stable enolate, which can then participate in further reactions such as nucleophilic additions.

-

Aldol Reactions : The Shibasaki reaction allows for the formation of β-hydroxy carbonyl compounds with high stereoselectivity, which is essential for constructing the complex stereochemistry found in this compound.

Propiedades

Fórmula molecular |

C42H48N2O15 |

|---|---|

Peso molecular |

820.8 g/mol |

Nombre IUPAC |

[(1S,2R,4R,6R,7R,9E,11R,13R,15R,16R)-2,4,7,13,16-pentaacetyloxy-7,11,15-trimethyl-3-methylidene-12-oxo-15-(pyridine-3-carbonyloxy)-6-bicyclo[11.3.0]hexadec-9-enyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C42H48N2O15/c1-23-13-10-16-40(8,57-28(6)48)33(56-38(51)30-14-11-17-43-20-30)19-32(53-25(3)45)24(2)35(54-26(4)46)34-37(55-27(5)47)41(9,22-42(34,36(23)50)58-29(7)49)59-39(52)31-15-12-18-44-21-31/h10-15,17-18,20-21,23,32-35,37H,2,16,19,22H2,1,3-9H3/b13-10+/t23-,32-,33-,34+,35+,37-,40-,41-,42-/m1/s1 |

Clave InChI |

VCNSIDRPGQLVOC-XQFXQYKMSA-N |

SMILES isomérico |

C[C@@H]1/C=C/C[C@@]([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)OC(=O)C |

SMILES canónico |

CC1C=CCC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)OC(=O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.